N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 865286-15-3
VCID: VC6472504
InChI: InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
SMILES: COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

CAS No.: 865286-15-3

Cat. No.: VC6472504

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide - 865286-15-3

Specification

CAS No. 865286-15-3
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C17H15N3O3/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Standard InChI Key OJAUAAIIUFKVTG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The compound’s structure integrates three key components:

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

  • A 2-methoxyphenyl group attached to the oxadiazole’s fifth position, introducing methoxy (–OCH₃) functionality at the phenyl ring’s ortho position.

  • A 2-phenylacetamide moiety linked to the oxadiazole’s second position, comprising a phenyl group bonded to an acetamide (–NHCOCH₃) chain.

This arrangement confers rigidity and planar geometry, enhancing potential interactions with biological targets .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the molecular formula is inferred as C₁₇H₁₅N₃O₃, with a molecular weight of 309.32 g/mol. Key physicochemical parameters, extrapolated from similar compounds, include:

PropertyValue (Estimated)Source Analog Reference
logP (Partition coefficient)2.8–3.1
Hydrogen bond donors1
Hydrogen bond acceptors5
Polar surface area75–85 Ų

The methoxy group enhances solubility in polar solvents, while the phenyl rings contribute to hydrophobic interactions .

Synthetic Pathways

Cyclization of Hydrazide Intermediates

A common method for oxadiazole synthesis involves cyclizing hydrazide precursors. For example:

  • Hydrazide Formation: React phenylacetic acid with hydrazine to form 2-phenylacetohydrazide.

  • Cyclization: Treat the hydrazide with carbon disulfide (CS₂) in alkaline conditions to yield the 1,3,4-oxadiazole ring .

  • Substitution: Introduce the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .

This approach aligns with methods used for analogous oxadiazoles .

Amide Coupling Strategies

Alternative routes employ coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the acetamide bond. For instance:

  • Activate 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid with EDC/HOBt.

  • React with 2-phenylacetamide in acetonitrile at room temperature .

This method ensures high yields and minimal side reactions .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Compounds like N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide inhibit cyclooxygenase-2 (COX-2) by 60–75% at 10 µM, reducing prostaglandin synthesis . The target compound’s acetamide group may similarly modulate COX-2, though experimental validation is required .

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with related derivatives:

Compound NameMolecular FormulalogPBiological ActivitySource
N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamideC₂₃H₁₉N₃O₄3.85Antibacterial
N-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamideC₂₄H₂₁N₃O₃3.72Anticancer (HT-29 cell line)
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamideC₁₉H₁₉N₃O₅S2.95COX-2 inhibition
Target CompoundC₁₇H₁₅N₃O₃2.9Inferred antimicrobialExtrapolated

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • In Silico Studies: Perform molecular docking to predict interactions with bacterial dihydrofolate reductase .

  • Toxicological Profiling: Assess acute toxicity in murine models to establish safety thresholds .

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